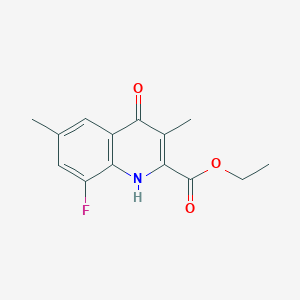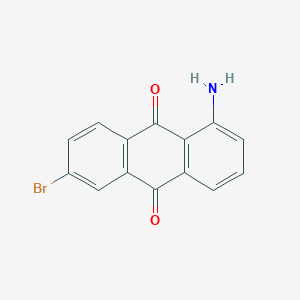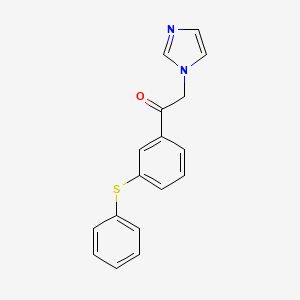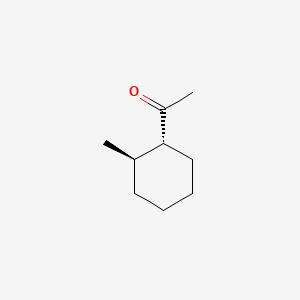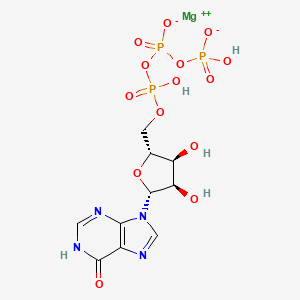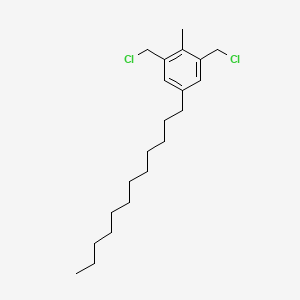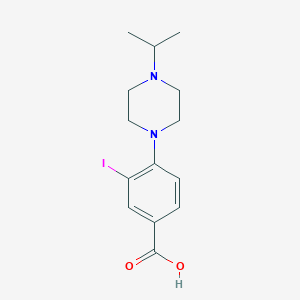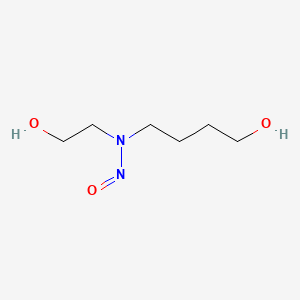
1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)-, also known as 4-[(2-hydroxyethyl)nitrosoamino]-1-butanol, is an organic compound with the molecular formula C6H15NO2. This compound is characterized by the presence of a nitroso group (-NO) attached to an ethyl group, which is further connected to a butanol chain. It is a versatile compound with various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)- can be synthesized through several synthetic routes. One common method involves the nitrosation of 4-aminobutanol with nitrous acid (HNO2) in the presence of a suitable acid catalyst. The reaction typically proceeds under mild conditions, such as room temperature and atmospheric pressure.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production rate and the specific requirements of the process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions involve the replacement of the nitroso group with other functional groups, such as halides or alkyl groups, using appropriate reagents and conditions.
Major Products Formed:
Oxidation Products: The oxidation of 1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)- can yield carboxylic acids or ketones, depending on the specific conditions.
Reduction Products: Reduction reactions typically produce amines or alcohols.
Substitution Products: Substitution reactions can result in the formation of various derivatives, such as alkyl halides or alkyl amines.
Applications De Recherche Scientifique
1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)- has several applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics.
Biology: In biological research, 1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)- is used as a probe to investigate cellular processes and molecular interactions. It can be labeled with fluorescent tags for imaging and tracking purposes.
Medicine: The compound has potential applications in drug discovery and development. It can be used as a precursor for the synthesis of pharmaceuticals and as a tool for studying the effects of nitroso compounds on biological systems.
Industry: In the industrial sector, 1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)- is utilized in the production of specialty chemicals, coatings, and adhesives. It is also employed as an intermediate in the manufacture of various materials.
Mécanisme D'action
The mechanism by which 1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)- exerts its effects involves the interaction with molecular targets and pathways. The nitroso group in the compound can act as a nitrosating agent, transferring the nitroso group to other molecules. This can lead to the formation of nitrosamines, which are known to have biological activity.
Molecular Targets and Pathways:
Nitrosation: The nitroso group can react with nucleophiles, such as amines, to form nitrosamines. These compounds can interact with DNA and proteins, leading to various biological effects.
Oxidative Stress: The compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and affect cellular functions.
Comparaison Avec Des Composés Similaires
Nitrosamines: These compounds are formed by the reaction of nitrosating agents with amines. They are known for their mutagenic and carcinogenic properties.
Nitrosylated Derivatives: These compounds contain a nitrosyl group (-NO) attached to various functional groups. They are used in various chemical and biological applications.
Uniqueness: 1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)- has a unique structure that allows it to participate in specific reactions and interactions. Its hydroxyl and nitroso groups provide versatility in its applications, making it a valuable compound in scientific research and industry.
Propriétés
Numéro CAS |
62018-89-7 |
|---|---|
Formule moléculaire |
C6H14N2O3 |
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
N-(4-hydroxybutyl)-N-(2-hydroxyethyl)nitrous amide |
InChI |
InChI=1S/C6H14N2O3/c9-5-2-1-3-8(7-11)4-6-10/h9-10H,1-6H2 |
Clé InChI |
LJFPDQJQHXFUNM-UHFFFAOYSA-N |
SMILES canonique |
C(CCO)CN(CCO)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


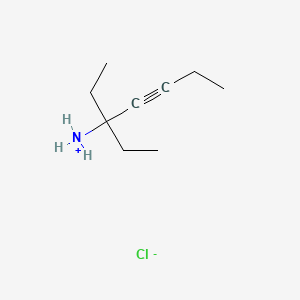
![[Bis[(3-phenylallyl)oxy]methyl]vinylbenzene](/img/structure/B15346189.png)
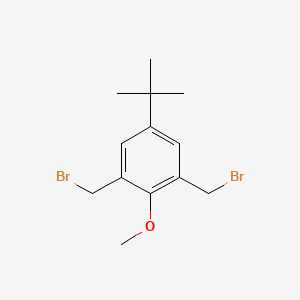
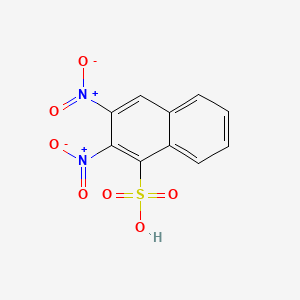
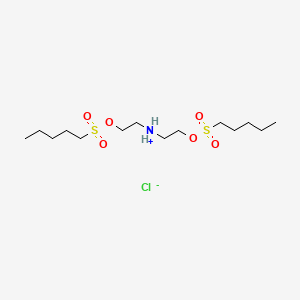
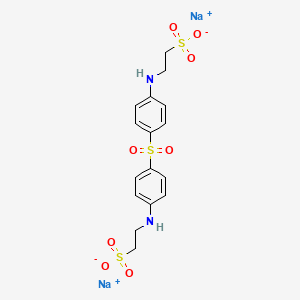
![[3-(7-Ethyl-6-methyl-6-azoniabicyclo[3.2.1]octan-1-yl)phenyl] acetate;bromide](/img/structure/B15346214.png)
